2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of nitro groups and a benzimidazole ring, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by further reactions to introduce the nitro groups and the sulfanyl linkage . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve the use of microwave-assisted synthesis to improve reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes and amines . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified biological activities .
Scientific Research Applications
2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The nitro groups and the benzimidazole ring play crucial roles in its biological activity. The compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(5-NITRO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE . Compared to these compounds, 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of multiple nitro groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11N5O5S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H11N5O5S/c21-14(16-11-3-1-2-4-13(11)20(24)25)8-26-15-17-10-6-5-9(19(22)23)7-12(10)18-15/h1-7H,8H2,(H,16,21)(H,17,18) |
InChI Key |
YJKHGHLWFSKDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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